molecular formula C8H16N2O B1326714 (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1217985-78-8

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B1326714
CAS No.: 1217985-78-8
M. Wt: 156.23 g/mol
InChI Key: XQEKTFPFYZIXMT-YPVSKDHRSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure and stereochemical features. The complete IUPAC name can be expressed as (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol, which systematically describes the fusion pattern of the bicyclic ring system and the specific positions of functional groups. The nomenclature indicates that this compound contains a fully saturated octahydro derivative of the pyrrolo[1,2-a]pyrazine core structure, with methyl substitution at position 3 and hydroxyl functionality at position 7.

The stereochemical configuration of this compound is defined by three chiral centers, each contributing to the overall three-dimensional arrangement of atoms within the molecule. The designation (3S) indicates that the carbon atom at position 3, which bears the methyl substituent, adopts an S-configuration according to the Cahn-Ingold-Prelog priority rules. The (7R) configuration describes the stereochemistry at position 7, where the hydroxyl group is positioned in an R-arrangement relative to the bicyclic framework. Additionally, the (8aS) designation refers to the bridgehead carbon that connects the pyrrolidine and piperazine rings, which maintains an S-configuration that is crucial for the overall molecular rigidity.

Table 1: Structural Identifiers and Stereochemical Data

Parameter Value Source
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
CAS Registry Number 1217985-78-8
InChI Key XQEKTFPFYZIXMT-YPVSKDHRSA-N
Stereogenic Centers 3 (positions 3, 7, 8a)
SMILES Notation C[C@@H]1NCC2N(C1)CC@@HO

The precise stereochemical arrangement significantly influences the compound's conformational stability and potential interactions with biological targets. Research has demonstrated that the specific (3S,7R,8aS) configuration is essential for maintaining the preferred chair-like conformation of the six-membered piperazine ring while simultaneously preserving the envelope conformation of the five-membered pyrrolidine ring. This stereochemical specificity has been shown to be critical for biological activity, as epimerization at any of these centers can result in substantially altered physicochemical properties and reduced bioactivity.

Properties

IUPAC Name

(3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-4-10-5-8(11)2-7(10)3-9-6/h6-9,11H,2-5H2,1H3/t6-,7?,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEKTFPFYZIXMT-YPVSKDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2C[C@@H](CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649282
Record name (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217985-78-8
Record name (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and General Preparation Strategy

The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically follows a multi-step process involving:

  • Cyclization of appropriate precursors: The key step involves the intramolecular cyclization of amine and diketone precursors to form the fused pyrrolo[1,2-a]pyrazine ring system.
  • Reduction steps: Subsequent reduction is employed to saturate the ring system and establish the correct stereochemistry at the chiral centers.
  • Control of stereochemistry: Reaction conditions such as temperature, solvent, and catalysts are optimized to favor the (3S,7R,8aS) stereochemical configuration.

Detailed Reaction Conditions and Techniques

  • Cyclization Reaction: The reaction of a primary or secondary amine with a diketone under reflux in anhydrous N,N-dimethylformamide (DMFA) or similar solvents is common. Carbonyldiimidazole (CDI) may be used to activate carboxylic acid intermediates to facilitate coupling. The reaction time typically spans 24 hours to ensure complete cyclization.

  • Reduction: Catalytic hydrogenation using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is employed to reduce unsaturated bonds and stabilize the ring system. Reaction temperatures are generally mild (room temperature to 40°C) to preserve stereochemical integrity.

  • Purification: The crude product is purified by recrystallization from solvent mixtures such as DMFA and isopropanol or by flash column chromatography using silica gel with methanol/dichloromethane mixtures.

Industrial Scale Preparation

For industrial production, the synthesis is adapted to large-scale batch or continuous flow reactors to optimize yield, cost, and reproducibility. Automated reactors allow precise control of temperature, pressure, and reaction time. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure consistent product quality.

Stereochemical Control and Characterization

  • Stereochemical outcome is influenced by solvent polarity, temperature, and catalyst choice. For example, demethylation steps using boron tribromide (BBr3) in dichloromethane preserve stereochemistry better than acidic conditions.

  • Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy (including NOESY for spatial proton relationships) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) confirm stereochemistry and purity (>95%).

Troubleshooting and Optimization

  • Yield improvement: Intermediate trapping and purification (e.g., isolating hydrazinopyrazinone intermediates) can improve overall yield.
  • Solvent choice: Replacing high boiling solvents like xylene with toluene can accelerate reaction kinetics.
  • Stoichiometry adjustments: Using excess coupling agents like CDI drives reactions to completion.

Summary Table of Preparation Methods

Method Description Advantages Challenges
Cyclization of amine and diketone precursors Forms fused pyrrolo[1,2-a]pyrazine ring High regio- and stereoselectivity Requires strict anhydrous conditions
CDI-mediated coupling Activates carboxylic acids for coupling Efficient coupling under mild conditions Sensitive to moisture
Catalytic hydrogenation Saturates ring system, sets stereochemistry Mild conditions, high selectivity Catalyst poisoning possible
Industrial batch/flow synthesis Scalable, automated High throughput, reproducibility Requires process optimization

Chemical Reactions Analysis

Types of Reactions

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to be integrated into various chemical reactions to produce pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes and Reaction Conditions

Method Description
Cyclization of PrecursorsInvolves the reaction of suitable amines with diketones under controlled conditions.
Reduction StepsFollowed by cyclization to achieve the desired stereochemistry and yield.
Industrial ProductionUtilizes large-scale batch or continuous flow processes for efficiency.

Biology

The compound has been investigated for its potential biological activities. Studies have shown promising results regarding its antimicrobial, antiviral, and anticancer properties.

Table 2: Biological Activities and Mechanisms

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntiviralDemonstrates potential in inhibiting viral replication in vitro.
AnticancerShows cytotoxic effects on cancer cell lines through specific molecular interactions.

Medicine

In the field of medicine, this compound is explored as a lead compound in drug discovery programs. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Drug Discovery Program
A recent study investigated the compound's efficacy in modulating enzyme activity linked to cancer progression. The results indicated that it could inhibit tumor growth in preclinical models.

Mechanism of Action

The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at the 3-position significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent (R) Molecular Formula Average Mass (g/mol) Biological Activity/Source References
(3S,7R,8aS)-3-Methyl Methyl C₉H₁₆N₂O₂ 184.24 Antifungal (Endophytic fungi)
(3S,7R,8aS)-3-Isobutyl Isobutyl C₁₁H₂₀N₂O₂ 226.28 Anti-leukemic (Marine Streptomyces)
(3S,7R,8aS)-3-sec-Butyl sec-Butyl C₁₁H₂₀N₂O₂ 226.28 Synthetic intermediate (Ergot alkaloids)
(3R,7R,8aS)-3-(2-Hydroxyethyl) (Hydrochloride salt) 2-Hydroxyethyl C₉H₁₉ClN₂O₂ 222.71 Synthetic derivative (No bioactivity reported)

Key Observations :

  • Methyl vs. Isobutyl : The 3-isobutyl analog (C₁₁H₂₀N₂O₂) exhibits enhanced anti-leukemic activity compared to the methyl variant, likely due to increased lipophilicity and improved target binding .
  • Hydroxyethyl Derivative : The introduction of a polar 2-hydroxyethyl group () reduces metabolic stability, as evidenced by its formulation as a hydrochloride salt to improve solubility .

Modifications at Position 2 and 7

Functionalization at positions 2 and 7 alters pharmacological profiles:

Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Key Properties References
(7R,8aS)-2-Benzyl Benzyl Hydroxyl C₁₄H₂₀N₂O Synthetic intermediate (CAS 132715-08-3)
(7R,8aS)-2-[3-(Trifluoromethyl)benzyl] Trifluoromethyl benzyl Cyclopropoxy-pyrazinyl C₂₀H₂₀F₃N₅O₂ Anticancer candidate (Multi-step synthesis)
(7R,8R,8aR)-7,8-Dihydroxy None Dihydroxy C₇H₁₂N₂O₂ Chemoenzymatic synthesis (Glycosidase inhibition potential)

Key Observations :

  • Benzyl vs. Trifluoromethyl Benzyl : The trifluoromethyl benzyl group enhances electron-withdrawing effects, improving binding affinity to kinase targets in cancer therapy .

Stereochemical and Salt Form Comparisons

  • Salt Forms : The hydrochloride salt of (3R,7R,8aS)-3-(2-hydroxyethyl) () has a higher aqueous solubility (222.71 g/mol) compared to the free base form of the methyl analog .
  • Stereochemistry : The (3S,7R,8aS) configuration is critical for antifungal activity, as epimerization at position 3 (e.g., 3R in ) abolishes bioactivity .

Biological Activity

Overview

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound with notable biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : (3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
  • Molecular Formula : C₈H₁₆N₂O
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 1217985-78-8

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiLow

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes. Further research is needed to elucidate the specific mechanisms involved.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering their activity and leading to downstream effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antiviral Activity Research :
    In a study exploring antiviral compounds against influenza viruses, this compound demonstrated a reduction in viral titers by 50% at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study :
    Research conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM), suggesting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol?

The synthesis of structurally related pyrrolo-pyrazine derivatives often employs condensation reactions. A general approach involves:

  • Carbonyldiimidazole (CDI)-mediated coupling : Reacting carboxylic acids with CDI to form activated intermediates, followed by refluxing with hydrazinopyrazinones (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) in anhydrous DMFA for 24 hours .
  • Recrystallization : Post-reaction purification using a DMFA/i-propanol mixture to isolate the product .
    Key considerations : Ensure anhydrous conditions to prevent side reactions and optimize reflux time for yield.

Basic: How should researchers handle safety and toxicity concerns for this compound?

While specific toxicity data for this compound may be limited, structurally similar heterocycles often require:

  • Protective measures : Wear gloves, eye protection, and lab coats due to acute toxicity risks (oral/dermal/inhalation Category 4) .
  • Waste disposal : Treat residues as hazardous waste, adhering to GHS and OSHA guidelines .
    Note : Toxicological profiles for research-grade compounds are frequently incomplete; assume precautionary handling until full characterization .

Basic: What spectroscopic techniques are critical for characterizing stereochemistry and purity?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemical configuration (e.g., 3S,7R,8aS) and detect impurities. Coupling constants in NOESY can resolve axial/equatorial proton arrangements .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., C7_7H14_{14}N2_2O, MW 142.2) .
    Methodological tip : Compare retention times with known standards for pyrrolo-pyrazine analogs .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereoselectivity may arise from:

  • Reaction conditions : Temperature and solvent polarity (e.g., DMFA vs. CH2_2Cl2_2) influence intramolecular cyclization pathways. For example, BBr3_3-mediated demethylation in DCM preserves stereochemistry better than acidic conditions .
  • Catalyst selection : Chiral catalysts or enzymes (e.g., immobilized lipases) can enhance enantiomeric excess .
    Validation : Use X-ray crystallography or computational modeling (DFT) to confirm absolute configurations .

Advanced: What experimental designs are optimal for studying bioactivity or structure-activity relationships (SAR)?

  • Split-plot designs : Apply randomized block designs with split-split plots to test variables (e.g., substituent effects, reaction time) across replicates .
  • In vitro assays : Pair SAR studies with enzyme inhibition assays (e.g., hypoxanthine-guanine phosphoribosyltransferase) to link structural motifs to activity .
    Data analysis : Use multivariate regression to isolate critical parameters (e.g., steric bulk at C3 vs. hydrogen-bonding at C7-OH) .

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

  • Intermediate trapping : Isolate unstable intermediates (e.g., hydrazinopyrazinones) via flash chromatography before coupling .
  • Solvent optimization : Replace xylene (high boiling point) with toluene for faster reaction kinetics in cyclization steps .
    Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess CDI) to drive reactions to completion .

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